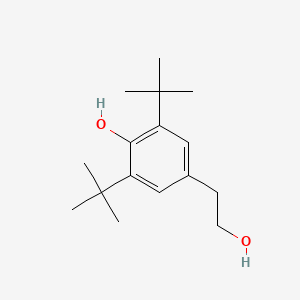

2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol

Description

Significance of Hindered Phenolic Architectures in Chemical Research

The fundamental antioxidant action of sterically hindered phenols involves the termination of peroxy radicals, which are key intermediates in autoxidation processes. The phenol (B47542) donates its hydroxyl hydrogen to a peroxy radical, converting it into a hydroperoxide and forming a stable phenoxyl radical. atamanchemicals.comatamanchemicals.com This process effectively interrupts the oxidative cycle.

The general mechanism can be represented as: ROO• + ArOH → ROOH + ArO•

Where ROO• is a peroxy radical, ArOH is the hindered phenol, ROOH is a hydroperoxide, and ArO• is the stabilized phenoxyl radical. Each molecule of a hindered phenol can consume two peroxy radicals. atamanchemicals.com

Beyond their antioxidant capabilities, the unique reactivity of hindered phenols makes them valuable intermediates in organic synthesis. Their controlled oxidation can lead to the formation of various coupled products and other functionalized molecules.

Scope and Academic Relevance of 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol Studies

While the broader class of sterically hindered phenols has been extensively studied, academic research specifically focused on this compound is more specialized. The primary area of investigation for this compound has been in the realm of synthetic organic chemistry, particularly its oxidative coupling reactions.

A significant study in this area involves the oxidative self-coupling of this compound. Research has shown that in the presence of potassium ferricyanide (B76249) (K3Fe(CN)6) in an alkaline medium at room temperature, this compound undergoes oxidative dimerization. researchgate.net The product of this reaction is a complex spirocyclic compound, 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one. researchgate.net The study of this reaction provides insights into the reactivity of the phenoxyl radicals generated from this compound and the influence of its specific substituents on the coupling mechanism. researchgate.net

The presence of the 2-hydroxyethyl group introduces a functional handle that can be used for further chemical modifications, making it a potentially useful building block in the synthesis of more complex molecules. However, it is important to note that detailed and extensive research into the specific antioxidant efficacy or other biological activities of this compound is not as widely documented as for some other hindered phenols, such as butylated hydroxytoluene (BHT). Much of the understanding of its potential antioxidant properties is inferred from the well-established behavior of the broader class of 2,6-di-tert-butylphenols.

The following data tables provide key information about the subject compound and related chemical entities mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3673-68-5 |

| Molecular Formula | C16H26O2 |

| Molecular Weight | 250.38 g/mol |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenol |

| Potassium ferricyanide |

| 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-ditert-butyl-4-(2-hydroxyethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,17-18H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZPJNCKIKTYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Di Tert Butyl 4 2 Hydroxyethyl Phenol

Direct Synthetic Routes

Direct routes to 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol typically begin with 2,6-di-tert-butylphenol (B90309), a common industrial chemical. The key transformation involves the introduction of a hydroxyethyl (B10761427) group at the para-position of the phenol (B47542) ring.

Oxyalkylation, specifically hydroxyethylation, is a prominent method for synthesizing this compound. This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a hydroxyethyl group.

The successful oxyalkylation of 2,6-di-tert-butylphenol relies heavily on the choice of an appropriate catalytic system. One effective method involves the use of anhydrous tin tetrachloride (SnCl₄) as a catalyst. google.com This Lewis acid facilitates the reaction between 2,6-di-tert-butylphenol and ethylene (B1197577) oxide. The process is optimized by maintaining a low reaction rate to ensure selectivity and maximize the yield of the desired product. google.com

In a described synthesis, the reaction of 2,6-di-tert-butylphenol with ethylene oxide in the presence of SnCl₄ yields an oil containing 58% 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol and 32% of the unreacted starting material. google.com The desired product can then be isolated and purified by crystallization from hexane. google.com Alternative catalytic systems, such as butyllithium (B86547) and tri-iso-butylaluminum in toluene (B28343), have also been reported to produce 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol with high yield (95%) and purity (99%). google.com

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

| Anhydrous Tin Tetrachloride (SnCl₄) | 2,6-Di-tert-butylphenol, Ethylene Oxide | Not specified | Not specified | 58% (in crude oil) | Not specified | google.com |

| Butyllithium / Tri-iso-butylaluminum | 2,6-Di-tert-butylphenol, Ethylene Oxide | Toluene | 5 | 95 | 99 | google.com |

Ethylene oxide serves as the electrophilic agent that introduces the 2-hydroxyethyl group onto the phenol ring. google.com In the presence of a catalyst like anhydrous tin tetrachloride, the highly strained three-membered ring of ethylene oxide is opened, generating a reactive species that attacks the electron-rich para-position of the 2,6-di-tert-butylphenol. This regioselectivity is directed by the bulky tert-butyl groups at the ortho positions, which sterically hinder attack at those sites and favor substitution at the less encumbered para-position. The reaction concludes with a proton transfer to form the stable this compound. google.com

While this compound is a valuable compound in its own right, it also serves as a key intermediate in the synthesis of other important phenols, such as 4-(2-hydroxyethyl)phenol (tyrosol). google.com This is achieved through a dealkylation process that selectively removes the sterically hindering tert-butyl groups.

Acid catalysis is a common strategy for the dealkylation of alkylated phenols. Strong acids like aqueous hydrobromic acid (HBr) and p-toluenesulfonic acid are effective for this purpose. google.com The mechanism involves the protonation of the aromatic ring, which facilitates the cleavage of the carbon-carbon bond between the ring and the tert-butyl group. The tert-butyl cation that is formed is a stable carbocation and is subsequently eliminated, typically as an alkene (isobutylene) or, in the presence of a nucleophile like bromide, as tert-butyl bromide. google.comgoogle.com For instance, dealkylation using aqueous HBr is carried out at elevated temperatures (120-130°C) with the simultaneous removal of water and tert-butylbromide from the reaction mixture to drive the reaction to completion. google.com Another method utilizes p-toluenesulfonic acid at a higher temperature of 220°C to achieve dealkylation. google.com

| Acid Catalyst | Substrate | Temperature (°C) | Product | Yield (%) | Purity (%) | Source |

| Aqueous HBr | 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol | 120-130 | 4-(2-hydroxyethyl)phenol | Not specified | ≥ 99.5 | google.com |

| p-Toluenesulfonic acid | 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol | 220 | 4-(2-hydroxyethyl)phenol | 95 | 95 | google.com |

The selective removal of the tert-butyl groups is a critical aspect of this synthetic strategy. The stability of the tertiary carbocation formed upon cleavage makes the tert-butyl groups particularly susceptible to removal under acidic conditions compared to other alkyl groups. google.com The steric strain imposed by the two bulky tert-butyl groups ortho to the hydroxyl group also contributes to the thermodynamic driving force for their removal, leading to the formation of the less sterically crowded 4-(2-hydroxyethyl)phenol. The process can be controlled to achieve high purity of the final dealkylated product, which is essential for its applications. google.com

Dealkylation Processes to Obtain Related Phenols (e.g., 4-(2-hydroxyethyl)phenol)

Advanced Precursor Chemistry

The primary and most direct precursor for the synthesis of this compound is 2,6-di-tert-butylphenol. This readily available starting material is itself produced industrially through the Friedel–Crafts alkylation of phenol with isobutene, a process catalyzed by an aluminium phenoxide to ensure selective ortho-alkylation. nih.gov

Utilization of 2,6-Di-tert-butylphenol Derivatives as Starting Materials

The foundational approach to synthesizing this compound hinges on the functionalization of 2,6-di-tert-butylphenol at the para position. A prevalent method involves a two-step sequence: the introduction of a two-carbon unit followed by transformation to the desired hydroxyethyl group.

One documented pathway is the hydroxyethylation of 2,6-di-tert-butylphenol with ethylene oxide. google.com This reaction, a form of oxyalkylation, is typically catalyzed by Lewis acids. For instance, anhydrous tin tetrachloride has been reported as an effective catalyst for this transformation. google.com The reaction proceeds by activating the ethylene oxide ring, making it susceptible to electrophilic attack by the electron-rich phenol at the para-position.

Another catalytic system for this hydroxyethylation employs a combination of butyllithium and tri-iso-butylaluminum in a solvent like toluene at low temperatures. google.com This method has been reported to yield the intermediate, 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol, in high purity and yield. google.com

Multi-step Synthetic Strategies

The synthesis of this compound from 2,6-di-tert-butylphenol is inherently a multi-step process. A common industrial strategy involves the initial hydroxyethylation at the para-position, followed by a subsequent dealkylation step to yield the final product, which is often an intermediate for other high-purity chemicals.

A detailed synthetic route described in patent literature involves:

Oxyalkylation: 2,6-di-tert-butylphenol is reacted with ethylene oxide in the presence of a catalyst, such as anhydrous tin tetrachloride, to form 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol. google.com

Dealkylation: The resulting intermediate is then dealkylated to remove the one of the tert-butyl groups. This can be achieved using aqueous hydrobromic acid at elevated temperatures (120-130 °C), with simultaneous removal of water and the resulting tert-butyl bromide. google.com Alternatively, p-toluenesulfonic acid at a higher temperature (220 °C) can be used for the dealkylation. google.com

The table below summarizes the catalysts and conditions for the key steps in the synthesis.

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Purity | Reference |

| Hydroxyethylation | 2,6-di-tert-butylphenol, Ethylene oxide | Anhydrous tin tetrachloride | - | - | - | - | google.com |

| Hydroxyethylation | 2,6-di-tert-butylphenol, Ethylene oxide | Butyllithium, Tri-iso-butylaluminum | Toluene | 5 °C | 95% | 99% | google.com |

| Dealkylation | 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol | Aqueous HBr | - | 120-130 °C | - | - | google.com |

| Dealkylation | 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol | p-toluenesulfonic acid | - | 220 °C | 95% | 95% | google.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing this compound, several strategies can be envisioned to enhance the environmental profile of the production process.

The use of less hazardous solvents or solvent-free conditions is a cornerstone of green chemistry. mdpi.com While the hydroxyethylation step has been reported in toluene, exploring greener alternatives such as supercritical fluids or water could be a viable research direction. google.commdpi.com For instance, the use of CO2-expanded liquids has been shown to be effective media for the O2 oxidation of 2,6-di-tert-butylphenol, suggesting their potential applicability in other reactions involving this substrate. rsc.org

Catalysis is another key area for green innovation. jddhs.com The use of heavy metal catalysts like tin tetrachloride raises environmental concerns. google.com Research into more benign and recyclable catalysts is crucial. Heterogeneous catalysts, which can be easily separated from the reaction mixture, would be advantageous. jddhs.com Biocatalysis, using enzymes to carry out specific chemical transformations under mild conditions, represents an ideal green approach, though its application to this specific synthesis has not been extensively reported. mdpi.comjddhs.com

Furthermore, maximizing atom economy is a fundamental principle of green chemistry. jddhs.com The multi-step synthesis involving protection and deprotection steps can be atom-inefficient. The development of a direct, one-pot synthesis of the target molecule from a suitable precursor would be a significant green advancement.

Industrial Synthesis Scale-up Considerations (from an academic perspective on process chemistry)

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several process chemistry parameters. The choice of synthetic route is paramount, with factors such as cost of raw materials, catalyst efficiency and lifetime, reaction conditions (temperature and pressure), and ease of product isolation and purification being critical.

The industrial synthesis of the precursor, 2,6-di-tert-butylphenol, provides valuable insights. The use of aluminum phenolate (B1203915) catalysts in the alkylation of phenol with isobutylene (B52900) is well-established for achieving high ortho-selectivity. google.com However, this process often requires elevated temperatures and pressures, necessitating specialized and robust reactor systems. google.com A method using a phenyloxyorthotertbutylphenoxyhydroaluminum acid catalyst has been developed to operate at atmospheric pressure, simplifying the process technology. google.com

For the subsequent hydroxyethylation and dealkylation steps, several factors need to be optimized for industrial production:

Catalyst Selection and Recovery: The catalyst must be cost-effective, highly selective, and robust. For liquid-phase catalysts like tin tetrachloride, efficient recovery and recycling systems are necessary to minimize cost and environmental impact. Immobilizing the catalyst on a solid support could facilitate separation and reuse.

Heat Management: The reactions, particularly the exothermic hydroxyethylation, require efficient heat transfer systems to maintain optimal temperatures and prevent runaway reactions.

Mass Transfer: In gas-liquid reactions, such as those involving ethylene oxide, ensuring efficient mass transfer is crucial for maximizing reaction rates and yields. This involves optimizing reactor design and agitation.

Purification: The final product must meet stringent purity specifications. Industrial-scale purification would likely involve fractional distillation under vacuum to separate the product from unreacted starting materials and byproducts, followed by recrystallization to achieve high purity. google.com

Waste Management: The dealkylation step generates byproducts such as tert-butyl bromide. google.com An industrial process must include provisions for the safe handling, and ideally, the recycling or valorization of such waste streams.

The table below outlines some of the key considerations for scaling up the synthesis.

| Process Parameter | Academic Laboratory Scale | Industrial Scale Consideration |

| Reactor | Glass flask | Pressurized, temperature-controlled stainless steel reactor |

| Catalyst | Homogeneous Lewis acids | Potentially heterogeneous catalysts for ease of separation and reuse; catalyst recycling loops |

| Temperature Control | Heating mantle, ice bath | Internal cooling/heating coils, reactor jacketing |

| Reagent Addition | Syringe, dropping funnel | Metered pumps for controlled addition of reactants like ethylene oxide |

| Purification | Column chromatography, simple distillation | Fractional distillation towers, large-scale crystallizers |

| Byproduct Handling | Neutralization and disposal | Capture and potential recycling or sale of byproducts (e.g., tert-butyl bromide) |

Chemical Reactivity and Transformation Studies of 2,6 Di Tert Butyl 4 2 Hydroxyethyl Phenol

Oxidative Coupling and Dimerization Reactions

The oxidation of 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol is a key transformation that leads to the formation of dimeric structures through C-C bond formation. This process is often initiated by one-electron oxidizing agents and proceeds through radical intermediates.

Mechanism of Oxidative Self-coupling (e.g., with K3Fe(CN)6 in alkaline medium)

The oxidative self-coupling of this compound can be effectively carried out using potassium ferricyanide (B76249) (K3Fe(CN)6) in an alkaline solution at room temperature. researchgate.net The mechanism is initiated by the one-electron oxidation of the phenol (B47542) to a phenoxy radical. nih.govwikipedia.org This radical is stabilized by resonance, with spin density distributed across the aromatic ring. The subsequent coupling of two such radicals, a process often described as a radical-phenol or radical-radical reaction, leads to the formation of a dimeric product. wikipedia.org The alkaline medium facilitates the deprotonation of the phenolic hydroxyl group, making it more susceptible to oxidation.

Identification and Characterization of Oxidative Products (e.g., 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one)

The oxidative self-coupling of this compound with K3Fe(CN)6 in an alkaline environment yields a complex spirocyclic compound identified as 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one. researchgate.net The formation of this intricate structure involves not only the initial C-C bond formation but also subsequent intramolecular cyclization involving the hydroxyethyl (B10761427) side chain. The composition of the reaction products has been determined, and the mechanism of their formation has been a subject of discussion in scientific literature. researchgate.net

| Product Name | Starting Material | Oxidizing Agent | Key Structural Features |

|---|---|---|---|

| 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one | This compound | K3Fe(CN)6 in alkaline medium | Spirocyclic, Dimeric, Contains hydroxymethyl group |

Factors Influencing Stereochemistry in Oxidative Processes (e.g., influence of bulky tert-butyl groups on non-stereospecific coupling)

Stereoselectivity is a significant consideration in oxidative coupling reactions. wikipedia.org In the case of this compound and related compounds, the stereochemical outcome is heavily influenced by steric factors. The presence of the large tert-butyl groups at the ortho positions of the phenolic ring impedes the formation of specific dimeric reaction intermediates that would otherwise lead to stereospecific coupling. researchgate.net This steric hindrance results in non-stereospecific oxidative coupling, leading to a mixture of stereoisomers. researchgate.net

Formation of Quinone Methide Intermediates in Oxidation

The oxidation of hindered phenols, including derivatives of 2,6-di-tert-butylphenol (B90309), frequently proceeds through highly reactive quinone methide intermediates. nih.govvtt.fi These species are formed by a two-electron oxidation process. nih.gov The oxidation of phenols to quinone methides using reagents like K3Fe(CN)6 has been studied, revealing their role as potential electrophiles for subsequent reactions, such as Michael additions. researchgate.net Quinone methides are often transient and are trapped by available nucleophiles or undergo further reactions. vtt.fi Their formation is a critical step in the mechanistic pathway of many phenolic oxidation reactions, influencing the final product distribution. nih.govepa.gov

Reactions of the Hydroxyethyl Side Chain

The hydroxyethyl group at the para position of the phenol provides another site for chemical modification, allowing for transformations that alter the side chain's functionality.

Transformation to Vinylphenols (e.g., 2,6-di-tert-butyl-4-vinylphenol (B2389061) via α-chloroethyl intermediate)

The conversion of the hydroxyethyl side chain to a vinyl group is a key transformation for producing vinylphenol monomers. While direct acid-catalyzed dehydration is a common method for converting alcohols to alkenes, a specific pathway has been detailed for a closely related isomer, 2,6-di-tert-butyl-4-(α-hydroxyethyl)phenol. This process involves a two-step sequence via an α-chloroethyl intermediate to yield 2,6-di-tert-butyl-4-vinylphenol. prepchem.com In the first step, the α-hydroxyethylphenol is treated with concentrated hydrochloric acid to form the corresponding 2,6-di-tert-butyl-4-(α-chloroethyl)phenol. prepchem.com Subsequently, this chloro intermediate is heated in pyridine, which acts as a base to facilitate an elimination reaction, yielding the final vinylphenol product. prepchem.com

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2,6-di-tert-butyl-4-(α-hydroxyethyl)phenol | Concentrated HCl, Hexane | 2,6-di-tert-butyl-4-(α-chloroethyl)phenol | Nucleophilic Substitution |

| 2 | 2,6-di-tert-butyl-4-(α-chloroethyl)phenol | Pyridine, Heat | 2,6-di-tert-butyl-4-vinylphenol | Elimination |

Derivatization of the Primary Alcohol Functionality

The presence of a primary alcohol in the para-position offers a site for various chemical modifications, distinct from the reactivity of the phenolic hydroxyl group. This functionality can undergo typical alcohol reactions, such as esterification.

A notable example is the reaction of a structurally similar compound, 4-(3-hydroxypropyl)-2,6-di-tert-butylphenol, with phthalic anhydride. sibran.ru In this process, two molecules of the hydroxypropyl-substituted phenol react with one molecule of phthalic anhydride, leading to the formation of a diphthalate ester. The reaction is typically carried out by heating the reactants together, often in the absence of a solvent, with the removal of water to drive the equilibrium towards the product. sibran.ru This demonstrates that the primary alcohol of the side chain is readily available for esterification, creating larger molecules with potentially altered physical and chemical properties. A similar reaction can be expected for this compound.

Table 1: Example of Esterification of a Structurally Related Hindered Phenol

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Electrophilic Aromatic Substitution Pathways

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution by the electron-donating phenolic hydroxyl group. However, the reactivity is sterically governed by the two bulky tert-butyl groups at the ortho positions (C2 and C6). These groups effectively block electrophilic attack at these sites.

The synthesis of the title compound itself often involves an electrophilic substitution on 2,6-di-tert-butylphenol. For instance, a Friedel-Crafts-type reaction (oxyalkylation) with ethylene (B1197577) oxide in the presence of a Lewis acid catalyst like tin tetrachloride directs the addition of the hydroxyethyl group to the para position (C4), which is the most sterically accessible and electronically favorable site. google.com Similarly, other electrophilic substitutions on 2,6-di-tert-butylphenol, such as the Mannich reaction with formaldehyde (B43269) and dimethylamine, also show exclusive substitution at the para-position. google.com

Once the para-position is occupied by the 2-hydroxyethyl group, further electrophilic substitution on the aromatic ring becomes significantly more challenging. The meta positions (C3 and C5) are less electronically activated and are still subject to considerable steric hindrance from the adjacent tert-butyl groups. Therefore, instead of classical electrophilic addition to the ring, reactions under oxidative conditions often proceed via the formation of a phenoxyl radical, leading to coupling products. researchgate.net

Radical Scavenging Mechanisms (mechanistic studies in non-biological systems)

Sterically hindered phenols, such as this compound, are well-established radical-trapping antioxidants. Their primary mechanism of action in non-biological systems is Hydrogen Atom Transfer (HAT). researchgate.net In this process, the phenol donates its weakly bonded phenolic hydrogen atom to a highly reactive free radical (R•), effectively neutralizing it. This reaction generates a relatively stable phenoxyl radical, which is the key to its antioxidant capability.

The general HAT mechanism is as follows: ArOH + R• → ArO• + RH

The efficiency of this process is determined by the rate of the HAT reaction and the stability of the resulting phenoxyl radical (ArO•). The bulky tert-butyl groups play a crucial role in stabilizing this radical and preventing it from initiating new chain reactions. scholaris.ca

Hydrogen Atom Transfer (HAT) Kinetics

The kinetics of the Hydrogen Atom Transfer (HAT) process are fundamentally linked to the strength of the phenolic O-H bond, which is often quantified by its Bond Dissociation Enthalpy (BDE) or Bond Dissociation Free Energy (BDFE). A lower BDE value indicates a weaker bond, which facilitates faster hydrogen atom donation to a radical.

The substituents on the phenolic ring significantly influence the O-H BDE. For the 2,6-di-tert-butylphenol series, electron-donating groups at the para-position generally lower the BDE, enhancing antioxidant activity, while electron-withdrawing groups tend to increase it. researchgate.netnih.gov The introduction of two tert-butyl groups at the ortho positions causes steric strain that is relieved upon formation of the planar phenoxyl radical, weakening the O-H bond compared to unhindered phenols. researchgate.net

While the specific BDE for this compound is not extensively reported, data for related compounds provide valuable insight. The effect of the para-substituent on the O-H bond strength can be observed in the table below. The ethyl group in the target compound is a weak electron-donating group, suggesting its BDE would be comparable to that of the methyl or tert-butyl substituted analogs.

Table 2: O-H Bond Dissociation Enthalpies (BDEs) for Selected 4-Substituted-2,6-di-tert-butylphenols

| 4-Substituent (R) | BDE (kcal/mol) in DMSO | BDE (kcal/mol) in Toluene (B28343) | Reference |

|---|---|---|---|

| -H | 80.5 | - | researchgate.net |

| -CH₃ | 79.5 | 81.3 | researchgate.netresearchgate.net |

| -C(CH₃)₃ | 79.6 | 81.3 | researchgate.netresearchgate.net |

| -OCH₃ | 79.6 | 78.4 | researchgate.netresearchgate.net |

Data represents values for similarly substituted phenols to infer the reactivity of the target compound.

Phenoxyl Radical Stability and Reactivity

Upon donating the hydrogen atom, this compound is converted into its corresponding phenoxyl radical. The stability of this radical is paramount to the compound's function as an antioxidant. The unpaired electron is not localized on the oxygen atom but is delocalized via resonance into the aromatic π-system, with significant spin density at the ortho and para carbons. scholaris.ca However, the bulky ortho-tert-butyl groups sterically shield the oxygen atom and the ortho carbons, preventing rapid dimerization or reaction with other molecules, thus conferring significant stability. scholaris.carsc.org

Despite this stability, the phenoxyl radical is not inert. Under certain conditions, particularly in the presence of an oxidizing agent, it can undergo further reactions. A key transformation is oxidative self-coupling. For this compound, oxidation with potassium ferricyanide (K₃Fe(CN)₆) in an alkaline medium does not lead to simple C-C or C-O dimerization. Instead, it results in a complex intramolecular rearrangement and coupling. researchgate.net The reaction proceeds via the coupling of a C(β)-radical intermediate of the ethyl side chain, ultimately forming a spirocyclic compound, 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one, as a major product. researchgate.net This specific reactivity highlights how the substituent at the para-position can participate in the subsequent reactions of the phenoxyl radical.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(3-hydroxypropyl)-2,6-di-tert-butylphenol |

| Phthalic anhydride |

| bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phthalate |

| 2,6-di-tert-butylphenol |

| Ethylene oxide |

| Tin tetrachloride |

| Formaldehyde |

| Dimethylamine |

| 2,6-di-tert-butyl-4-methylphenol |

| 2,4,6-tri-tert-butylphenol |

| 4-methoxy-2,6-di-tert-butylphenol |

| 2,6-di-tert-butyl-4-cyanophenol |

| Potassium ferricyanide |

Spectroscopic and Structural Elucidation of 2,6 Di Tert Butyl 4 2 Hydroxyethyl Phenol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol and its derivatives, ¹H and ¹³C NMR provide definitive information about the molecular framework.

While a specific, publicly available, peer-reviewed spectrum for this compound is not readily found, the expected chemical shifts can be accurately predicted based on its structure and data from closely related compounds.

Predicted ¹H and ¹³C NMR Data for this compound

The following table is predictive and based on analogous structures.

| Atom Type | Signal | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| tert-Butyl Protons | Singlet | ~1.4 | ~30 | 18 equivalent protons. |

| tert-Butyl Quaternary Carbon | N/A | N/A | ~34 | Quaternary carbon signal. |

| Ar-CH₂ | Triplet | ~2.7 | ~39 | Benzylic methylene (B1212753) group. |

| CH₂-OH | Triplet | ~3.8 | ~64 | Methylene group attached to hydroxyl. |

| Aromatic Protons | Singlet | ~7.0 | ~124 | Two equivalent aromatic protons. |

| Aromatic C-H | N/A | N/A | ~124 | Aromatic methine carbon. |

| Aromatic C-C₂H₄OH | N/A | N/A | ~132 | Aromatic carbon attached to the ethyl group. |

| Aromatic C-tBu | N/A | N/A | ~136 | Aromatic carbons attached to tert-butyl groups. |

| Aromatic C-OH | N/A | N/A | ~152 | Aromatic carbon attached to the phenolic hydroxyl. |

| Phenolic OH | Singlet | ~5.0 | N/A | Shift is variable and depends on solvent/concentration. |

| Aliphatic OH | Triplet | Variable | N/A | Shift is variable; may couple with adjacent CH₂. |

Elucidation of Reaction Product Structures

NMR spectroscopy is critical in identifying the products of chemical reactions. The oxidative self-coupling of this compound, when treated with potassium ferricyanide (B76249) (K₃Fe(CN)₆) in an alkaline solution, yields a complex product. researchgate.net NMR and mass spectrometry analyses were instrumental in identifying this product as 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one. researchgate.net This demonstrates the power of NMR in elucidating the structures of novel, complex molecules derived from the parent phenol (B47542). researchgate.net

Conformational Analysis via NMR

The conformation of this compound is heavily influenced by the sterically demanding tert-butyl groups flanking the phenolic hydroxyl group. These bulky groups restrict the free rotation around the C-O bond of the phenol. rsc.org This steric hindrance affects the orientation of the hydroxyl proton and its hydrogen-bonding capabilities. Furthermore, the ethyl-alcohol side chain at the para-position will have preferred rotational conformations to minimize steric clash with the rest of the molecule. While specific variable-temperature NMR studies on this compound are not widely published, analysis of related structures indicates that such steric factors are dominant in controlling the molecule's three-dimensional shape. rsc.orgnii.ac.jp

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathways

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 250.38 g/mol . nih.govclearsynth.com

Upon electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Based on the analysis of related hindered phenols like 2,6-di-tert-butylphenol (B90309) and general fragmentation rules, a predictive fragmentation pathway can be outlined. libretexts.orgnist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 250 | [M]⁺ | Molecular Ion |

| 235 | [M - CH₃]⁺ | Loss of a methyl radical from a tert-butyl group. This is a very common fragmentation for tert-butyl phenols. |

| 219 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 205 | [M - CH₃ - H₂O]⁺ | Loss of water from the [M - CH₃]⁺ ion. |

| 193 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |

The analysis of the oxidative dimerization product by MS further confirmed its complex structure, complementing the data obtained from NMR. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. Analysis of similar molecules, such as 2,6-di-tert-butyl-4-hydroxymethylphenol and Butylated Hydroxytoluene (BHT), provides a basis for these predictions. nih.govnist.gov

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3600-3500 | O-H Stretch (sharp) | Sterically hindered phenolic -OH |

| ~3400-3200 | O-H Stretch (broad) | Intermolecularly H-bonded primary alcohol -OH |

| ~3050-3000 | C-H Stretch | Aromatic C-H |

| ~2960-2850 | C-H Stretch | Aliphatic C-H (tert-butyl and ethyl groups) |

| ~1600, ~1480 | C=C Stretch | Aromatic ring |

| ~1230 | C-O Stretch | Phenolic C-O |

| ~1050 | C-O Stretch | Primary alcohol C-O |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the phenolic chromophore. Hindered phenols typically exhibit absorption maxima in the UV region, and the position and intensity of these bands are sensitive to the substitution on the aromatic ring and the solvent used. rsc.org

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not available in the cited literature, extensive crystallographic studies on its close derivatives provide a clear picture of the expected solid-state arrangement.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

Studies on di-ortho-substituted phenols show that crystal packing is dominated by hydrogen bonding and steric effects from the bulky substituents. rsc.org In the solid state, the phenolic hydroxyl group and the primary alcohol of the hydroxyethyl (B10761427) chain are expected to be primary sites for hydrogen bonding.

Crystallographic Data for a Closely Related Derivative: 2,6-di-tert-butyl-4-(methoxymethyl)phenol researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.240 (3) |

| b (Å) | 18.012 (3) |

| c (Å) | 13.677 (3) |

| Key Feature | Two independent molecules in the asymmetric unit. |

Investigation of Molecular Conformation and Disorder Phenomena

The precise three-dimensional arrangement of atoms and the potential for structural disorder are critical factors in understanding the physicochemical properties and reactivity of this compound and its derivatives. While a definitive single-crystal X-ray structure for this compound is not extensively reported in the reviewed literature, significant insights can be drawn from the crystallographic analysis of closely related derivatives. These studies provide a strong basis for understanding the molecule's conformational preferences and its propensity for disorder.

Detailed structural information has been elucidated for derivatives such as 2,4-di-tert-butyl-6-(hydroxymethyl)phenol (B7775564) and 2,6-di-tert-butyl-4-(methoxymethyl)phenol. researchgate.netresearchgate.net The analysis of these related structures offers a robust model for the likely conformation and potential dynamic phenomena within this compound.

The steric hindrance imposed by the two bulky tert-butyl groups ortho to the phenolic hydroxyl group is a dominant factor governing the molecule's conformation. researchgate.net This steric crowding influences the orientation of the substituents and the planarity of the phenyl ring system.

In a closely related compound, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, the crystal structure reveals the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the pendant hydroxymethyl group, forming a six-membered ring with an S(6) ring motif. researchgate.netnih.gov This ring adopts a half-chair conformation. researchgate.netnih.gov It is highly probable that a similar intramolecular hydrogen bond exists in this compound, which would significantly influence the conformation of the hydroxyethyl side chain.

The bond lengths and angles within the phenol moiety are also influenced by electronic effects. For instance, in 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, the phenolic C—O bond length is shorter than the alcoholic C—O bond length due to conjugation with the aromatic ring. researchgate.netnih.gov

| Bond | Length (Å) |

|---|---|

| Phenolic C—O | 1.3820 (19) |

| Alcoholic C—O | 1.447 (2) |

| Average tert-butyl C—Caromatic | 1.54 |

| Angle | Degrees (°) |

|---|---|

| Phenolic C—C—O | 119.21 (13) |

| Alcoholic C—C—O | 111.99 (13) |

| Intramolecular O—H⋯O | 146 (2) |

Disorder phenomena are also observed in the crystal structures of derivatives of this compound. In the crystal structure of 2,6-di-tert-butyl-4-(methoxymethyl)phenol, the methoxy (B1213986) group was found to be disordered across two positions. researchgate.net This suggests that the terminal portion of the substituent at the para-position can exhibit conformational flexibility. In the case of this compound, it is plausible that the hydroxyethyl side chain could exhibit similar conformational disorder, particularly concerning the rotation around the C-C and C-O bonds of the ethyl group.

The bulky tert-butyl groups themselves can also be a source of disorder in the solid state, although this was not explicitly noted in the primary literature for the closest derivatives. The rotational freedom of the methyl groups within the tert-butyl substituents is a well-known phenomenon in sterically hindered phenols.

Theoretical and Computational Chemistry Studies of 2,6 Di Tert Butyl 4 2 Hydroxyethyl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical behavior of phenolic compounds. These calculations provide a foundational understanding of the molecule's intrinsic properties.

Reactivity descriptors derived from quantum chemical calculations help predict how a molecule will behave in a chemical reaction. For sterically hindered phenols like 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, key descriptors include bond dissociation enthalpies and the energies of frontier molecular orbitals.

The antioxidant activity of hindered phenols is primarily related to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. The O-H bond dissociation free energy (BDFE) is a critical parameter in this context, with lower values indicating greater antioxidant potential. Studies on the reactivity of 4-substituted-2,6-di-tert-butylphenols in hydrogen atom transfer (HAT) reactions have established this mechanism as central to their function. rsc.org For instance, the BDFE for a related high-valent iron–hydroxo complex was estimated to be 78.2 kcal/mol, providing a benchmark for the energy required for H-atom abstraction. rsc.org

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability. A large energy gap suggests high stability and low reactivity. nih.gov

Computational studies on analogous di-tert-butylphenol derivatives provide insight into the typical values for these descriptors. For example, DFT calculations on a Schiff base derivative, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, yielded the reactivity parameters shown in the table below. nih.gov These values illustrate the type of data generated through DFT, where a large energy gap and hardness value classify the molecule as chemically hard and stable. nih.gov

Table 1: Example of Predicted Reactivity Descriptors for a Di-tert-butylphenol Derivative Data for (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol

| Descriptor | Value (eV) | Description |

|---|---|---|

| Ionization Potential (I ≈ -EHOMO) | 5.912 | Energy required to remove an electron. |

| Electron Affinity (A ≈ -ELUMO) | 1.807 | Energy released when an electron is added. |

| Energy Gap (ΔE) | 4.105 | Indicator of chemical stability. |

| Chemical Hardness (η) | 2.052 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 0.243 | Reciprocal of hardness, indicates higher reactivity. |

Theoretical calculations are essential for mapping out reaction pathways and characterizing the high-energy transition states that connect reactants to products. A key reaction of this compound is its oxidative self-coupling. researchgate.net When treated with an oxidizing agent like potassium ferricyanide (B76249) (K₃Fe(CN)₆) in an alkaline medium, it undergoes a coupling reaction to form a complex spirocyclic dimer, 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one. researchgate.net

The proposed mechanism involves the initial oxidation of the phenol (B47542) to a phenoxyl radical. researchgate.net Computational chemistry would be used to model this process by:

Calculating the structure and energy of the reactant, the phenoxyl radical intermediate, and the final product.

Locating the transition state structure for the radical coupling step.

Calculating the activation energy barrier for the reaction, which determines the reaction rate.

The bulky tert-butyl groups sterically hinder the formation of certain dimeric intermediates, influencing the reaction's stereospecificity. researchgate.net Quantum chemical calculations can precisely quantify these steric effects and rationalize the observed product distribution.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational dynamics and interactions with the surrounding environment.

MD simulations can explore the conformational landscape of this compound, identifying the most stable arrangements (conformers) of the molecule. Key degrees of freedom include the torsion of the phenolic hydroxyl group and the rotation around the bonds of the 2-hydroxyethyl side chain. Studies on the parent compound, 2,6-di-tert-butylphenol (B90309), have revealed that the torsional motion of the hydroxyl group leads to a double-minimum potential energy surface, with an energy barrier separating two equivalent positions. unibo.itmdpi.com This tunneling motion can be observed experimentally through rotational spectroscopy and modeled computationally to determine the barrier height, which for 2,6-di-tert-butylphenol is approximately 1000 cm⁻¹. unibo.it Similar simulations for the title compound would elucidate how the 4-(2-hydroxyethyl) substituent affects the rotational barrier of the hydroxyl group and introduces new stable conformers related to the side chain's orientation.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model solvent-solute interactions, revealing how solvent molecules arrange around the solute and affect its conformation and dynamics. For this compound, simulations in aqueous or organic solvents would show the hydrogen bonding patterns involving both the phenolic and the ethyl-hydroxyl groups. Studies on the van der Waals complex of 2,6-di-tert-butylphenol with an argon atom (a simple model for a non-polar solvent environment) showed a π-bound configuration where the argon atom interacts with the aromatic ring. mdpi.com This indicates that in non-polar solvents, dispersion forces with the phenyl ring are significant, while in polar, protic solvents, hydrogen bonding at the two hydroxyl groups would dominate the interaction energy.

Computational Modeling of Coordination Behavior with Metal Centers

The phenolic and alcoholic hydroxyl groups in this compound make it a potential ligand for metal ions. Computational modeling is a powerful tool for predicting and analyzing how such ligands coordinate to metal centers.

While direct modeling studies on the coordination of this compound are not widely reported, research on structurally related systems provides significant insight. For example, computational modeling was used to analyze the coordination of a more complex tridentate ligand, 6,6'-(((2-hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di-tert-butylphenol), with Group 4 metals like titanium (Ti), zirconium (Zr), and hafnium (Hf). figshare.com In that work, DFT calculations were used to analyze the geometry of the resulting metal complexes. figshare.com The studies revealed that the metal center complexed by the ligand adopts a pseudo-octahedral geometry, while a second metal center could bind to form asymmetric dinuclear complexes. figshare.com

Such computational analyses for this compound would help predict:

The preferred coordination mode (e.g., monodentate vs. bidentate).

The geometric structure of the resulting metal complexes.

The stability and electronic properties of the coordinated species.

Ligand Design and Metal Alkoxide Complexes

The design of ligands is a cornerstone of modern inorganic and organometallic chemistry, enabling the synthesis of metal complexes with tailored reactivity and properties. The compound this compound possesses key structural features that make it an interesting candidate for ligand design. The bulky tert-butyl groups at the 2 and 6 positions of the phenol ring provide significant steric hindrance. This steric bulk can be exploited to stabilize low-coordinate metal centers, prevent unwanted side reactions such as dimerization, and influence the geometry of the resulting metal complex.

The presence of both a phenolic hydroxyl group and an ethyl-hydroxyl side chain offers multiple potential coordination modes. Deprotonation of the phenolic hydroxyl group yields a phenoxide, which is a classic alkoxide-type ligand. This phenoxide can then bind to a metal center, forming a metal-oxygen bond. The hydroxyl group on the ethyl side chain introduces the possibility of forming a bidentate chelate, where both oxygen atoms coordinate to the same metal center, or bridging complexes, where the ligand coordinates to two different metal centers.

Theoretical studies on related sterically hindered phenol ligands have demonstrated their utility in stabilizing a variety of metal ions. mdpi.com Computational models can predict the feasibility of forming metal alkoxide complexes and provide insight into their stability. For instance, Density Functional Theory (DFT) calculations are often employed to determine the binding energies of the ligand to different metal centers. These calculations help in selecting the most suitable metal for a desired application, be it in catalysis, materials science, or as a synthetic model for biological systems.

The design principles for ligands based on this compound would focus on:

Steric Control: Utilizing the di-tert-butyl groups to enforce specific coordination numbers and geometries.

Electronic Tuning: The electronic properties of the aromatic ring can be subtly modified, although the primary influence of this ligand is steric.

Chelation Effects: Investigating the thermodynamics of forming a chelate ring via the two hydroxyl groups, which often leads to more stable complexes compared to monodentate ligands.

Prediction of Complex Geometries and Electronic Properties

Computational chemistry is an indispensable tool for predicting the three-dimensional structures and electronic properties of metal complexes before their synthesis. For complexes involving this compound as a ligand, methods like DFT can provide highly accurate predictions.

Complex Geometries: The geometry of a metal complex is determined by the coordination number of the metal, the nature of the ligand, and steric interactions. For a monodentate phenoxide ligand derived from this compound, the bulky tert-butyl groups would likely favor complexes with lower coordination numbers. For example, with a tetrahedral metal center, the ligand would occupy one coordination site, with the M-O-C bond angle being influenced by the steric pressure from the ortho substituents.

If the ligand acts as a bidentate chelate, the geometry will be constrained by the length and flexibility of the ethyl linker between the two oxygen atoms. Computational modeling can predict the bond lengths, bond angles, and dihedral angles of the resulting metallacycle. These predicted geometries are crucial for understanding the reactivity of the complex.

Electronic Properties: The electronic properties of a metal complex, such as its stability, color, and magnetic behavior, are governed by the nature of the metal-ligand bonding. Computational methods can provide a detailed picture of the electronic structure.

Natural Bond Orbital (NBO) Analysis: This analysis can be used to understand the charge distribution within the complex and the nature of the metal-ligand bond (e.g., covalent vs. ionic character).

Frontier Molecular Orbitals (FMOs): The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the reactivity of the complex. The HOMO-LUMO gap is an indicator of the kinetic stability of the molecule.

Spectroscopic Predictions: Computational methods can simulate various types of spectra, such as UV-Vis and IR, which can then be compared with experimental data to confirm the structure of the synthesized complex.

For a hypothetical metal complex, one could generate data tables of predicted properties. The table below illustrates the kind of data that can be obtained from computational studies, using hypothetical values for a generic M(II) complex for illustrative purposes.

Table 1: Predicted Geometrical Parameters for a Hypothetical [M(2,6-di-tert-butyl-4-(2-hydroxyethyl)phenoxide)₂] Complex

| Parameter | Predicted Value |

|---|---|

| M-O (phenoxide) Bond Length | 1.95 Å |

| M-O (ethyl-hydroxyl) Bond Length | 2.10 Å |

| O-M-O Bite Angle | 85° |

Table 2: Predicted Electronic Properties for a Hypothetical [M(2,6-di-tert-butyl-4-(2-hydroxyethyl)phenoxide)₂] Complex

| Property | Predicted Value |

|---|---|

| HOMO Energy | -5.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 3.4 eV |

| Natural Charge on Metal (M) | +1.2 e |

These theoretical predictions serve as a guide for synthetic chemists, allowing them to target specific molecular architectures and electronic structures, thereby accelerating the discovery of new functional metal complexes based on the this compound ligand framework.

Role as a Stabilizer in Polymer Systems

One of the primary applications of this compound is as a stabilizer in various polymer systems. It effectively mitigates the degradation of polymeric materials that can occur during high-temperature processing and throughout the service life of the final product.

Mechanism of Oxidation Inhibition in Polymeric Matrices

The utility of this compound as an antioxidant stems from its ability to interrupt the free-radical chain reactions that drive oxidative degradation in polymers. This process is initiated by factors such as heat, light, and mechanical stress, leading to the formation of highly reactive free radicals on the polymer backbone.

The core mechanism of inhibition involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a propagating peroxy radical (ROO•) within the polymer matrix. energiforsk.se This action neutralizes the highly reactive peroxy radical, converting it into a more stable hydroperoxide (ROOH) and, in the process, transforming the phenol into a phenoxyl radical. energiforsk.seunibo.it

Reaction: ROO• (Peroxy radical) + Ar-OH (Phenol) → ROOH (Hydroperoxide) + Ar-O• (Phenoxyl radical)

The effectiveness of this compound is significantly enhanced by the two bulky tert-butyl groups positioned ortho to the hydroxyl group. energiforsk.se This steric hindrance provides several advantages:

It makes the hydroxyl group less accessible to other molecules, increasing its selectivity towards reactive radicals. energiforsk.se

Crucially, it stabilizes the resulting phenoxyl radical (Ar-O•). energiforsk.se The bulky groups shield the radical oxygen, preventing it from initiating new degradation chains, a common issue with less-hindered phenols. energiforsk.se This stability ensures that the antioxidant acts as a true chain terminator.

The phenoxyl radical can be further stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which renders it significantly less reactive than the initial peroxy radical.

Prevention of Peroxide Formation in Organic Solvents

Many common organic solvents are susceptible to autoxidation when exposed to atmospheric oxygen, leading to the formation of unstable and potentially explosive organic peroxides. lboro.ac.ukusc.edu This process is a significant safety concern in laboratory and industrial settings. This compound, similar to other hindered phenolic compounds like Butylated Hydroxytoluene (BHT), is used as an inhibitor to prevent this hazardous reaction. bu.edu

The mechanism of prevention is rooted in the same free-radical scavenging ability described for polymer stabilization. The inhibitor intercepts the radical intermediates that propagate the peroxide-forming chain reaction. usc.edubu.edu By reacting with these radicals, the phenolic compound effectively quenches the autoxidation process before significant concentrations of peroxides can accumulate. lboro.ac.uk The presence of such stabilizers drastically reduces the rate of peroxide formation, extending the safe storage time of susceptible solvents. usc.edu

Function as a Polymerization Inhibitor

Beyond stabilizing fully formed polymers, this compound also functions as a polymerization inhibitor, particularly for monomers that polymerize via free-radical mechanisms, such as styrene. mdpi.com This is crucial for preventing premature and undesired polymerization during monomer purification, storage, and transportation. mdpi.com

Suppression of Autocatalytic Oxidation in Monomer Systems

Undesired polymerization is often initiated by the formation of radicals through the autocatalytic oxidation of the monomer. Phenolic inhibitors are added to monomers to scavenge these initiating radicals. semanticscholar.org For some vinyl monomers, the presence of oxygen is necessary for the phenolic inhibitor to function effectively. The inhibitor's ability to donate a hydrogen atom effectively neutralizes the initial radicals, preventing them from initiating the polymerization chain reaction. This suppression of the initial oxidative steps is key to maintaining the monomer in its unpolymerized state.

Effect on Polymerization Kinetics

The introduction of a hindered phenol like this compound has a direct and measurable impact on polymerization kinetics. By scavenging the free radicals necessary for chain propagation, the inhibitor significantly slows down or completely halts the polymerization process.

Below is an interactive table illustrating the typical inhibitory effect of phenolic compounds on styrene polymerization after 4 hours, based on data for related inhibitors. mdpi.com

| Inhibitor | Type | Polymer Growth (%) | Monomer Conversion (%) |

| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Phenolic | 16.40 | 0.048 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Phenolic | 42.50 | 0.111 |

| 4-hydroxy-TEMPO | Nitroxide Radical | 24.85 | 0.065 |

| 4-oxo-TEMPO | Nitroxide Radical | 46.80 | 0.134 |

This data demonstrates that phenolic inhibitors like DTBMP and BHT significantly reduce the extent of polymerization compared to what would occur in an uninhibited system.

Precursor in the Synthesis of Advanced Chemical Structures

The utility of this compound extends beyond its role as a stabilizer. Its bifunctional nature, possessing both a sterically hindered phenol group and a primary alcohol on the ethyl side chain, makes it a valuable precursor for synthesizing more complex and specialized molecules.

A notable example is its use in oxidative self-coupling reactions. When treated with an oxidizing agent such as potassium ferricyanide (K₃Fe(CN)₆) in an alkaline medium, this compound undergoes an intramolecular cyclization and dimerization to form a complex spiro compound: 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one. researchgate.net This transformation highlights the compound's potential as a building block for creating advanced, high-molecular-weight structures with potentially novel properties. The hydroxyethyl (B10761427) group provides a reactive site for further chemical modifications, allowing this compound to be incorporated into larger molecular architectures, such as more complex antioxidants or polymer backbones.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol and its precursors is a cornerstone for its application. While established methods exist, future research will likely focus on developing more efficient, sustainable, and regioselective synthetic routes.

Current synthesis often involves the alkylation of phenol (B47542) followed by functionalization. For instance, 2,6-di-tert-butylphenol (B90309) is industrially prepared via the Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminium phenoxide to ensure ortho-alkylation. wikipedia.orgresearchgate.net A subsequent step involves ethoxylation to introduce the hydroxyethyl (B10761427) group at the para position. One patented method describes the hydroxyethylation of 2,6-di-tert-butylphenol with ethylene (B1197577) oxide using a tin tetrachloride (SnCl₄) catalyst to form 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol, which is then dealkylated. google.com

Future research could explore:

Greener Catalysts: Investigating the use of solid acid catalysts, zeolites, or enzymatic processes to replace traditional Lewis acids like aluminum-based catalysts or SnCl₄, thereby reducing hazardous waste and improving catalyst recyclability.

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer better control over reaction parameters (temperature, pressure, and stoichiometry), improve safety, and allow for easier scalability compared to batch processes.

Alternative Starting Materials: Exploring pathways from more readily available or bio-based feedstocks to enhance the sustainability of the production process. A recent advance in phenol synthesis demonstrates a one-step conversion of hydroxypyrone and nitroalkene starting materials, offering complete regiochemical control which could be adapted for this specific compound. oregonstate.edu

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Current Catalyst/Method | Potential Future Approach | Anticipated Benefits |

| Alkylation of Phenol | Aluminum Phenoxide | Solid Acid Zeolites | Improved catalyst recovery, reduced waste. |

| Hydroxyethylation | Tin Tetrachloride (SnCl₄) | Enzyme-based Catalysis | Higher selectivity, milder reaction conditions. |

| Overall Process | Multi-step Batch Reaction | One-Pot or Flow Chemistry | Increased efficiency, better process control, enhanced safety. |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods are used for routine characterization, advanced techniques can provide unprecedented insight into the electronic structure, dynamics, and intermolecular interactions of this compound.

Researchers have employed a range of spectroscopic tools to study substituted phenols, including UV-vis, resonance Raman, Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) spectroscopy, often in combination with Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis. acs.orgacs.orgnih.gov For example, the reaction of cupric-superoxo complexes with substituted phenols has been monitored using these techniques to characterize intermediates and final products. acs.orgnih.gov

Future investigations could benefit from:

Ultrafast Spectroscopy: Using femtosecond transient absorption or 2D-IR spectroscopy to probe the excited-state dynamics and the initial steps of hydrogen atom transfer (HAT) processes, which are central to its antioxidant function.

Solid-State NMR (ssNMR): Characterizing the compound in solid-state polymer blends to understand its dispersion, mobility, and interactions with the polymer matrix, which are crucial for its role as a material additive.

Advanced Mass Spectrometry: Employing techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) for the sensitive detection of phenol derivatives and their reaction products in complex mixtures. purdue.edu

Rotational Spectroscopy: A study on the related 2,6-di-tert-butylphenol complexed with argon used rotational spectroscopy to determine the precise molecular structure and investigate intramolecular dynamics, such as the tunneling motion of the hydroxyl group. mdpi.com Applying this to this compound could reveal detailed structural and dynamic information.

Integration of Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of phenolic antioxidants. lp.edu.ua Future research will see a deeper integration of these methods to guide experimental work, saving time and resources.

Density Functional Theory (DFT) is a widely recognized method for studying the radical scavenging activities of phenolic compounds. lp.edu.uanih.gov Calculations of parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) help elucidate the dominant antioxidant mechanisms (e.g., HAT, Single Electron Transfer). lp.edu.uaresearchgate.net

Future computational efforts should focus on:

Multi-scale Modeling: Combining quantum mechanics (QM) for the reactive center with molecular mechanics (MM) for the surrounding environment (e.g., a polymer matrix or a solvent) to provide a more realistic simulation of the compound's behavior in real-world applications.

Machine Learning (ML): Developing ML models trained on large datasets of experimental and computational data to rapidly predict the antioxidant efficacy and material compatibility of novel derivatives of this compound.

Reaction Dynamics Simulations: Using ab initio molecular dynamics (AIMD) to simulate the entire course of a chemical reaction, such as the scavenging of a free radical, providing a dynamic picture of the process rather than a static analysis of reactants and products.

Advanced Functionals and Basis Sets: Employing higher-level computational theories and more extensive basis sets to achieve greater accuracy in calculating thermodynamic and kinetic parameters, which is crucial for a precise understanding of reaction mechanisms. nih.govnih.gov

| Computational Method | Application in Phenolic Research | Future Direction |

| Density Functional Theory (DFT) | Calculation of BDE, IP, PA to predict antioxidant activity. lp.edu.uaresearchgate.net | Use of higher-level functionals (e.g., double-hybrid) for improved accuracy. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. nih.gov | Integration with machine learning algorithms for predictive modeling. |

| Molecular Dynamics (MD) | Simulating behavior in solvents or polymer matrices. | Multi-scale QM/MM simulations for realistic environmental effects. |

| Ab Initio Molecular Dynamics (AIMD) | Static analysis of reaction pathways. | Dynamic simulation of reaction trajectories and transition states. |

Development of High-Performance Material Additives

Sterically hindered phenols are workhorse additives for stabilizing polymeric materials against thermo-oxidative and photo-degradation. wikipedia.orgvinatiorganics.com Derivatives of 2,6-di-tert-butylphenol are used to prevent gumming in fuels and as antioxidants in plastics and rubber. wikipedia.orgvinatiorganics.com The presence of the 2-hydroxyethyl group in the target molecule offers a reactive site for chemical modification or grafting onto polymer backbones.

Future research should aim to:

Polymer-Grafted Antioxidants: Develop methods to covalently bond this compound to polymer chains. This would create a non-migrating, non-leaching antioxidant system, enhancing the long-term stability and safety of materials like food packaging and medical devices.

Synergistic Additive Packages: Investigate the synergistic effects of combining this compound with other stabilizers (e.g., phosphites, hindered amine light stabilizers - HALS) to create highly effective, multi-functional additive packages tailored for specific polymers and applications.

Application in Advanced Composites: Explore its use in high-performance composites, such as those used in the aerospace and automotive industries, where materials are exposed to extreme temperatures and oxidative environments.

Bio-based Polymers: Evaluate its efficacy and compatibility as a stabilizer for biodegradable and bio-based polymers, a growing area of material science, to extend their service life without compromising their environmental benefits.

Understanding Structure-Reactivity Relationships in Complex Chemical Systems

The antioxidant activity of a hindered phenol is governed by a delicate balance of electronic and steric factors. semanticscholar.orgresearchgate.net The bulky tert-butyl groups at the ortho positions stabilize the phenoxyl radical formed after hydrogen donation, which is key to its function as a chain-breaking antioxidant. vinatiorganics.com The nature of the substituent at the para position further modulates this reactivity.

Future studies should seek a more granular understanding of these relationships:

Systematic Derivatization: Synthesize a series of analogues of this compound with varied alkyl chain lengths or functional groups on the hydroxyethyl moiety. A systematic study of their reactivity through kinetic experiments will provide quantitative data on how subtle structural changes impact performance. researchgate.net

Influence of Microenvironment: Investigate how the local environment (e.g., polarity, viscosity, presence of interfaces in an emulsion) affects the antioxidant mechanism and efficiency. Research has shown that the inhibiting activity of some hindered phenols differs significantly between homogeneous solutions and aqueous emulsions. researchgate.net

Pro-oxidant vs. Antioxidant Behavior: Delve into the conditions under which phenolic compounds might switch from being antioxidants to pro-oxidants. Understanding this "chameleonic" ability is critical for designing smart drugs and highly specific additives. nih.gov

Reaction with Diverse Radicals: While reactions with peroxyl radicals are well-studied, future work should examine the kinetics and mechanisms of its reactions with a wider array of reactive oxygen species (ROS) and reactive nitrogen species (RNS) to better model its behavior in complex biological or industrial systems. mdpi.com

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of novel technologies and materials with enhanced performance and longevity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation of 2,6-di-tert-butylphenol with ethylene oxide or a hydroxyethylating agent under controlled conditions. Evidence from analogous compounds (e.g., 2,6-di-tert-butyl-4-(2-ethoxyethyl)phenol) suggests using polar solvents like ethanol, Lewis acid catalysts (e.g., BF₃·Et₂O), and purification via column chromatography . Yield optimization requires temperature control (0–25°C) and stoichiometric adjustments to minimize steric hindrance from tert-butyl groups. Post-synthesis, vacuum distillation or recrystallization enhances purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR reveals phenolic -OH (~5 ppm), tert-butyl singlet (~1.3 ppm), and hydroxyethyl CH₂ signals (~3.6–4.0 ppm). ¹³C NMR confirms aromatic carbons (110–150 ppm) and tertiary carbons from tert-butyl groups (~30–35 ppm) .

- IR Spectroscopy : O-H stretch (~3400 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-O (phenolic) (~1200 cm⁻¹) .

- HPLC/GC-MS : Validates purity (>98%) and molecular weight via retention time and fragmentation patterns .

Q. How does the hydroxyethyl substituent influence the compound’s solubility and stability in different solvents?

- Methodological Answer : The hydroxyethyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to nonpolar analogs. Stability tests under oxidative conditions (e.g., exposure to O₂ or light) require UV-Vis monitoring of phenolic O-H bond degradation. Accelerated aging studies in ethanol/water mixtures (1:1 v/v) at 40°C for 72 hours can assess hydrolytic stability .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of this compound compared to other phenolic derivatives?

- Methodological Answer : The hydroxyethyl group may enhance hydrogen-donating capacity via intramolecular hydrogen bonding, stabilizing the phenoxyl radical. Comparative DPPH/ABTS assays quantify radical scavenging efficiency. Electron paramagnetic resonance (EPR) spectroscopy tracks radical formation kinetics. Computational studies (DFT) model substituent effects on O-H bond dissociation energy .

Q. How can regioselectivity challenges during derivatization of this compound be addressed?

- Methodological Answer : Steric hindrance from tert-butyl groups limits reactivity at the para position. Directed ortho-metalation (DoM) with LDA or Grignard reagents can functionalize the 3- and 5-positions. For hydroxyethyl modification, Mitsunobu reactions (e.g., with DEAD/PPh₃) enable etherification without disrupting the phenolic core. Monitoring via TLC and quenching intermediates at low temperatures (-78°C) improves selectivity .

Q. What crystallographic features define the solid-state structure of this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen-bonding networks between phenolic -OH and hydroxyethyl oxygen. For example, in analogs like 2,6-di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol, intramolecular O-H···O bonds stabilize the lattice. Disorder in substituents (e.g., hydroxyethyl conformation) is modeled using SHELXL refinement .

Q. How do solvent and catalyst choices impact the oxidation of this compound to quinones?

- Methodological Answer : Oxidation with hypervalent iodine reagents (e.g., PhI(OAc)₂) in acetonitrile at 25°C yields para-quinones. Kinetic studies (UV-Vis) track reaction progress, while cyclic voltammetry measures redox potentials. Competing pathways (e.g., polymerization) are suppressed using electron-deficient solvents (e.g., MeCN) and catalytic TEMPO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro